2-Chloro-4-(2-methoxyethoxy)phenylboronic acid
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Overview
Description
2-Chloro-4-(2-methoxyethoxy)phenylboronic acid is an organoboron compound with the molecular formula C9H12BClO4 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a 2-methoxyethoxy group at the 4-position
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acids, are known to be involved in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a source of a phenyl group . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound can participate in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, the compound can contribute to the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid. For instance, the compound’s solubility in water and most polar organic solvents can affect its distribution and availability in different environments . Additionally, the compound’s stability under various conditions can impact its efficacy and shelf-life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid typically involves the reaction of 2-chloro-4-bromophenol with 2-methoxyethanol in the presence of a base, followed by the introduction of the boronic acid group. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methoxyethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Scientific Research Applications
2-Chloro-4-(2-methoxyethoxy)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Research: Investigated for its potential use in the development of enzyme inhibitors and other biologically active compounds.
Comparison with Similar Compounds
2-Chloro-4-(2-methoxyethoxy)phenylboronic acid can be compared with other phenylboronic acid derivatives:
4-Chlorophenylboronic Acid: Lacks the 2-methoxyethoxy group, making it less soluble in organic solvents.
2-Methoxyethoxyphenylboronic Acid: Lacks the chlorine atom, which can affect its reactivity in certain reactions.
Phenylboronic Acid: The parent compound, which is less sterically hindered and may have different reactivity profiles.
The presence of both the chlorine atom and the 2-methoxyethoxy group in this compound makes it unique, providing a balance of reactivity and solubility that can be advantageous in specific synthetic applications.
Properties
IUPAC Name |
[2-chloro-4-(2-methoxyethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-14-4-5-15-7-2-3-8(10(12)13)9(11)6-7/h2-3,6,12-13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVGIFSLVXHLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCOC)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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